Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate
Description
Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate is a methyl ester derivative of isonicotinic acid, featuring a chlorine substituent at position 2 and a 3-(trifluoromethoxy)phenyl group at position 6 of the pyridine ring. The trifluoromethoxy group enhances electron-withdrawing properties, while the methyl ester functional group contributes to lipophilicity, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-21-13(20)9-6-11(19-12(15)7-9)8-3-2-4-10(5-8)22-14(16,17)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRJWGVENIAQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the trifluoromethoxyphenyl intermediate.
Reaction with Isonicotinic Acid: The intermediate is then reacted with isonicotinic acid under specific conditions to form the desired product.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate has shown potential in various biological activities:
- Antimicrobial Activity : Studies indicate moderate antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 6 to 25 µg/mL against resistant strains .
- Antitumor Activity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. Research indicates its capability to disrupt microtubule dynamics during mitosis, leading to cell death .
Organic Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules. Its unique functional groups allow for:
- Substitution Reactions : The chlorine atom can be substituted with various nucleophiles, enabling the creation of diverse derivatives.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds .
Antimicrobial Screening
A recent study evaluated various derivatives of isonicotinate compounds, including this compound. The results indicated significant binding affinity to bacterial enzymes, suggesting potential mechanisms for its antimicrobial effects .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Isonicotinates | 6 - 25 | C. albicans, E. coli |
Antitumor Efficacy
In vivo studies using mouse models demonstrated that this compound significantly reduced tumor size compared to control groups. This suggests its potential as an antitumor agent .
Summary
This compound represents a promising compound in medicinal chemistry and organic synthesis due to its unique properties and biological activities. Ongoing research continues to explore its full potential across various scientific fields.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name | CAS No. | Substituent Positions | Functional Group | Similarity Score |
|---|---|---|---|---|
| 4-Chloro-2-(trifluoromethyl)nicotinic acid | 1018678-39-1 | 4-Cl, 2-CF₃ | Carboxylic acid | 0.89 |
| 2-Chloro-6-(trifluoromethyl)isonicotinic acid | 796090-23-8 | 2-Cl, 6-CF₃ | Carboxylic acid | 0.81 |
| 6-Chloro-2-(trifluoromethyl)nicotinic acid | 261635-83-0 | 6-Cl, 2-CF₃ | Carboxylic acid | 0.78 |
| Methyl 4,6-dichloro-2-methylnicotinate | 1196073-28-5 | 4-Cl, 6-Cl, 2-CH₃ | Methyl ester | 0.70 |
Key Structural Differences and Implications
Substituent Position and Electronic Effects The primary compound has 2-Cl and 6-(3-trifluoromethoxy phenyl), whereas analogs like 4-Chloro-2-(trifluoromethyl)nicotinic acid (similarity 0.89) feature 4-Cl and 2-CF₃. The trifluoromethoxy group in the main compound introduces a phenyl ring with an oxygen linker, enhancing steric bulk and altering electronic effects compared to direct trifluoromethyl substitution .
Carboxylic acid derivatives may act as metabolites or intermediates in synthetic pathways, as esters often serve as prodrugs .
Impact of Trifluoromethoxy vs. Trifluoromethyl
- The trifluoromethoxy group (-OCF₃) in the main compound is a stronger electron-withdrawing group than trifluoromethyl (-CF₃) due to the oxygen atom, which could influence reactivity in electrophilic substitution or interactions with biological targets .
Biological Activity
Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the isonicotinate family, characterized by a pyridine ring with various substituents. The presence of a trifluoromethoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Molecular Formula: C14H12ClF3N2O2
Molecular Weight: 336.7 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related isonicotinate derivatives has shown effective inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 25 µg/mL against Gram-negative bacteria and fungi .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Isonicotinates | 6 - 25 | C. albicans, E. coli |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in human leukemia cells with IC50 values as low as 0.13 µM .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound modulates key signaling pathways involved in cell proliferation and apoptosis, particularly through inhibition of kinases or other enzymes critical for cancer cell survival .
Case Studies
- Antitumor Efficacy : A study investigated the efficacy of this compound in vivo using mouse models of cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential as an antitumor agent .
- Antimicrobial Testing : In another study, the compound was tested against a panel of microbial pathogens, demonstrating broad-spectrum activity with zones of inhibition ranging from 10 to 29 mm against various strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-chloro-6-(3-(trifluoromethoxy)phenyl)isonicotinate, and how can product purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step protocol. A common approach involves:
Suzuki-Miyaura coupling : React 2-chloro-6-bromoisonicotinate with 3-(trifluoromethoxy)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O (3:1) at 80°C for 12–24 hours .
Esterification : Methylation of the intermediate carboxylic acid using methyl iodide and a base like K₂CO₃ in DMF at 60°C .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity. Monitor reaction progress via TLC and confirm final structure using and .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.
- Light Exposure : Compare samples stored in amber vials vs. clear glass under UV/visible light.
- Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify degradation products. Stability is typically compromised at >25°C or under prolonged UV exposure .
Advanced Research Questions
Q. What structural features influence the bioactivity of this compound, and how can SAR be systematically explored?
- Methodological Answer :
- Key Features :
- The trifluoromethoxy group enhances lipophilicity and metabolic stability due to its electron-withdrawing properties .
- The chlorine atom at position 2 sterically hinders nucleophilic attack, improving chemical stability .
- SAR Strategies :
Synthesize analogs with substituent variations (e.g., replacing Cl with F or CF₃).
Evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against target receptors (e.g., GABAₐ or NMDA receptors) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor modulation vs. enzyme inhibition)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., IC₅₀ determinations under identical buffer/pH conditions).
- Off-Target Screening : Use high-throughput panels (e.g., Eurofins Cerep Panels) to identify cross-reactivity with unrelated targets.
- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to clarify binding modes. Discrepancies may arise from differences in assay design or compound stereochemistry .
Q. What advanced analytical techniques are critical for studying its interactions with biological targets?
- Methodological Answer :
- Cryo-EM or X-ray Crystallography : Resolve compound-receptor complexes at atomic resolution.
- Metabolomics : Use LC-MS/MS to identify metabolites in hepatic microsomal assays, focusing on oxidative defluorination or ester hydrolysis .
- Pharmacokinetic Profiling : Conduct in vivo studies with radiolabeled -analogs to track tissue distribution and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
